![molecular formula C12H12FN5 B13205584 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes for 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involve the use of various reagents and conditions. One common method includes the reaction of 4-fluorobenzyl chloride with 4-methyl-1H-pyrazole-3-amine under specific conditions
Analyse Chemischer Reaktionen
6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is used extensively in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. It binds to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine include:
4-methyl-6-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine: This compound has a phenyl group instead of a fluorophenyl group.
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H12FN5 |
|---|---|
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
6-[(4-fluorophenyl)methyl]-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H12FN5/c1-7-10-11(14)15-16-12(10)18(17-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16) |
InChI-Schlüssel |
FURFLWRJRYTWCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NNC(=C12)N)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
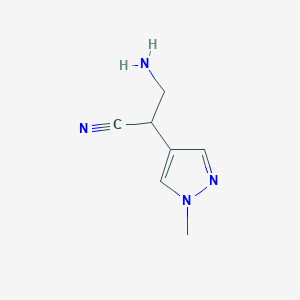
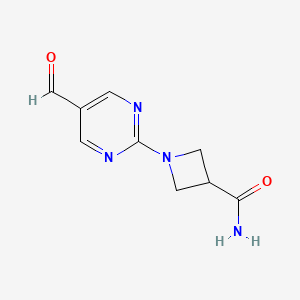


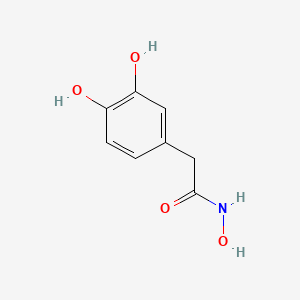
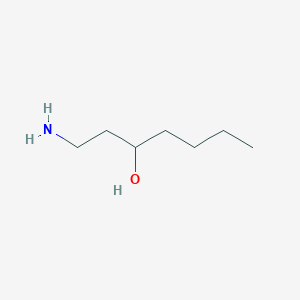
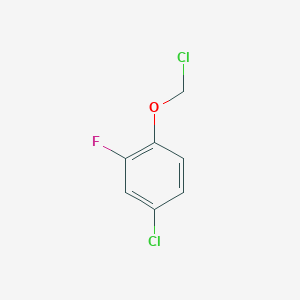
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
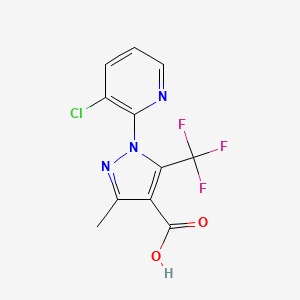
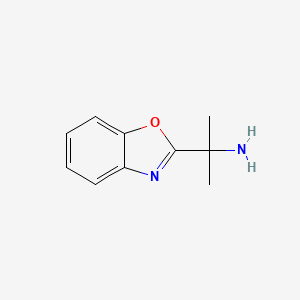
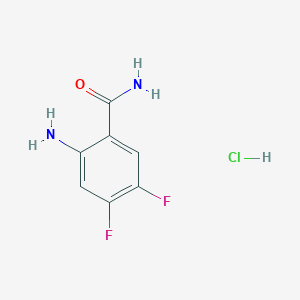
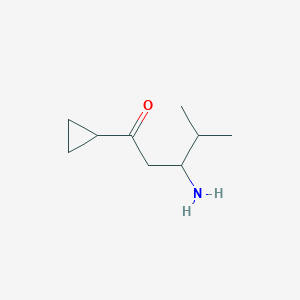
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
